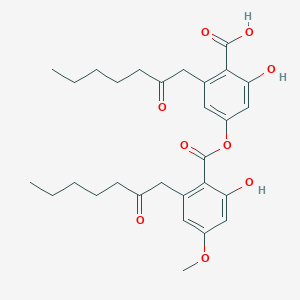
Acetic acid;5,8-dihydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;5,8-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.238 g/mol . It is also known by its systematic name, 1-Naphthalenol, 5,8-dihydro-, acetate. This compound is characterized by its unique structure, which includes a naphthalene ring system with an acetic acid moiety attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,8-dihydronaphthalen-1-ol typically involves the acetylation of 5,8-dihydronaphthalen-1-ol. One common method is the reaction of 5,8-dihydronaphthalen-1-ol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials, 5,8-dihydronaphthalen-1-ol and acetyl chloride, are typically sourced from commercial suppliers, and the reaction is carried out in a controlled environment to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;5,8-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols. Substitution reactions result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;5,8-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Mecanismo De Acción
The mechanism of action of acetic acid;5,8-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The naphthalene ring system may interact with cellular components, leading to potential biological effects such as antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 3,4-dihydronaphthalen-1-ol: Similar structure but differs in the position of the hydrogenation on the naphthalene ring.
Acetic acid, 5,6,7,8-tetrahydronaphthalen-1-ol: Fully hydrogenated naphthalene ring.
Acetic acid, 5,8-dibromo-3,7-dimethylocta-2,6-dien-1-ol: Contains additional bromine and methyl groups.
Uniqueness
Acetic acid;5,8-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its partial hydrogenation and acetate group make it a versatile intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
51927-56-1 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
acetic acid;5,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-3,5,7,11H,4,6H2;1H3,(H,3,4) |
Clave InChI |
KHQNGPDAZDGRAO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C=CCC2=C1C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


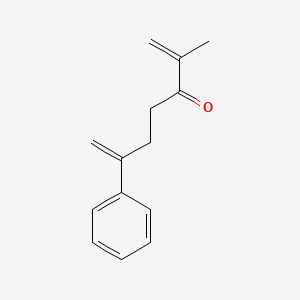


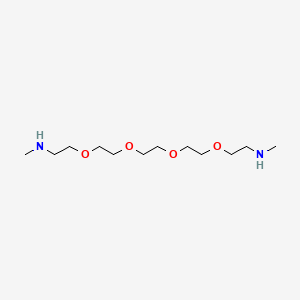
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

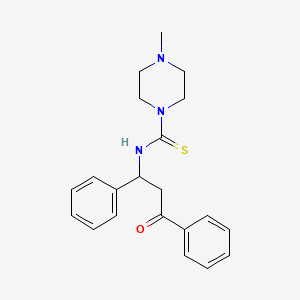
stannane](/img/structure/B14141311.png)
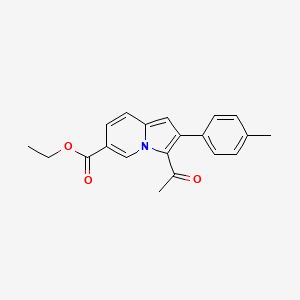
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)

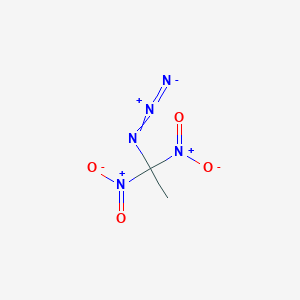
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
